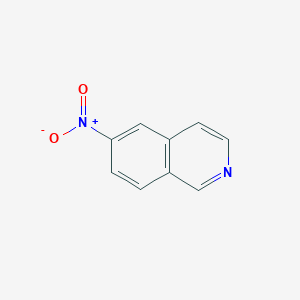

6-Nitroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQCVIUEUQDOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461879 | |

| Record name | 6-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70538-57-7 | |

| Record name | 6-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitroisoquinoline and Its Precursors

Traditional Electrophilic Nitration Approaches and Regioselectivity Challenges for Isoquinoline (B145761)

Direct electrophilic nitration of isoquinoline is a well-established method for introducing a nitro group onto the aromatic ring. However, this reaction is characterized by significant regioselectivity challenges. The reaction typically proceeds by treatment of isoquinoline with a mixture of concentrated nitric acid and sulfuric acid. Under these acidic conditions, the nitrogen atom of the isoquinoline ring is protonated, forming the isoquinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack and directs the substitution to the benzene (B151609) ring.

The nitration of isoquinoline predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in This regiochemical outcome is governed by the electronic effects of the positively charged nitrogen atom, which deactivates the C-5 and C-8 positions to a lesser extent than the C-6 and C-7 positions. The formation of the Wheland intermediate (a resonance-stabilized carbocation) is more favorable when the electrophile attacks at the 5 or 8 position. Consequently, obtaining 6-nitroisoquinoline as a major product through direct nitration is not feasible.

To circumvent these regioselectivity issues, multi-step synthetic sequences are often employed. A notable example is the synthesis reported by Miller and Frincke in 1980, which provides a pathway to this compound from a different starting material, thereby avoiding the direct nitration of the isoquinoline core. chemicalbook.com

Nucleophilic Substitution Reactions in the Synthesis of Nitroisoquinolines

Nucleophilic aromatic substitution of hydrogen (SNH) offers a powerful alternative to electrophilic substitution for the functionalization of electron-deficient aromatic systems like nitroisoquinolines. These reactions involve the attack of a nucleophile on the aromatic ring, followed by the formal displacement of a hydride ion.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Selective Functionalization

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNH reaction where a carbanion bearing a leaving group at the nucleophilic center attacks an electron-deficient aromatic ring. organic-chemistry.orgwikipedia.org This method is particularly effective for the introduction of substituents ortho and para to a nitro group. organic-chemistry.orgwikipedia.org

In the context of isoquinoline derivatives, VNS has been shown to be a viable method for introducing substituents. For instance, in 6-nitroquinoline (B147349), VNS reactions with carbanions like those derived from chloromethyl phenyl sulfone result in substitution at the C-5 position, which is ortho to the nitro group. iust.ac.irkuleuven.be This high regioselectivity makes VNS a valuable tool for the synthesis of specifically substituted nitroisoquinolines that are not accessible through direct electrophilic nitration.

Oxidative Nucleophilic Substitution of Hydrogen (SNH) in Aza-Aromatics

Oxidative Nucleophilic Substitution of Hydrogen (SNH) is another important class of SNH reactions where the intermediate σ-adduct is oxidized to the final substituted product. nih.gov This oxidation can be achieved using an external oxidizing agent or, in some cases, by the nitroaromatic compound itself.

A significant advantage of many SNH reactions is that they can be performed without the need for transition metal catalysts, making them more environmentally friendly and cost-effective. nih.gov For example, the amidation of 5-nitroisoquinoline can be carried out using an amide anion in DMSO, with atmospheric oxygen serving as the oxidant. nih.govresearchgate.net These metal-free conditions are highly desirable in synthetic chemistry.

The regioselectivity of SNH reactions can be highly dependent on the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile. In the SNH amidation of 5-nitroisoquinoline, the presence of water in the reaction medium was found to significantly influence the product distribution. In anhydrous DMSO, a mixture of the 6-amino-5-nitrosoisoquinoline and the 8-amino-5-nitroisoquinoline was obtained. However, in the presence of a small amount of water, the reaction selectively yielded the 8-amino-5-nitroisoquinoline. nih.govnih.gov This demonstrates the critical role that reaction parameters play in directing the outcome of SNH reactions.

Table 1: Effect of Water on the SNH Amidation of 5-Nitroisoquinoline with p-Methylbenzamide Anion nih.gov

| Condition | Product(s) |

| Anhydrous DMSO | Mixture of 4-methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide and 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide |

| DMSO with water | 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide |

Multi-Step Synthetic Strategies for Advanced this compound Derivatives

One synthetic route to this compound involves a multi-step reaction sequence starting from 5-aminoindan-1-one. chemicalbook.com This pathway transforms the five-membered ring of the indanone into the pyridine ring of the isoquinoline. The process involves several key transformations:

Oxidation and Ring Opening: The initial step involves the oxidative cleavage of the bond between the carbonyl group and the adjacent methylene group in the indanone ring.

Rearrangement and Cyclization: Subsequent reactions lead to the formation of the heterocyclic pyridine ring fused to the existing benzene ring.

Introduction of the Nitro Group: The nitro group is typically introduced at a later stage, often through nitration of the isoquinoline precursor.

A specific example of this pathway involves a four-step process. chemicalbook.com The initial step utilizes pertrifluoroacetic acid in dichloromethane. chemicalbook.com This is followed by a reduction step using sodium borohydride in methanol (B129727). chemicalbook.com The third step involves heating with p-toluenesulfonic acid in benzene to facilitate dehydration and aromatization. chemicalbook.com

A significant strategy for synthesizing substituted 6-nitroisoquinolines involves the use of dioxo-isoquinoline intermediates. These compounds serve as versatile building blocks that can be further modified to introduce various functional groups.

A common method for preparing this compound-1,3(2H,4H)-dione (also known as 6-nitrohomophthalimide) starts from 2-(carboxymethyl)-4-nitrobenzoic acid. google.com This starting material is reacted with urea (B33335) in the presence of an acid, such as acetic acid, to form the bicyclic dione (B5365651). google.com The reaction can be carried out with or without a solvent and may involve heating. google.com Yields for this reaction can range from approximately 20% to nearly quantitative. google.com

| Starting Material | Reagents | Product |

| 2-(carboxymethyl)-4-nitrobenzoic acid | Urea, Acetic Acid | This compound-1,3(2H,4H)-dione |

The this compound-1,3(2H,4H)-dione intermediate can be converted into halogenated derivatives, which are valuable for subsequent cross-coupling reactions. A key example is the synthesis of 1,3-dichloro-6-nitroisoquinoline (B11870432). google.com This transformation is achieved by reacting the dione with a chlorinating agent such as R¹—P(O)Cl₂, where R¹ can be an alkyl, aryl, or chloro group. google.com The reaction is often heated to temperatures ranging from 25°C to 160°C to drive the conversion. google.com

| Starting Material | Reagent | Product |

| This compound-1,3(2H,4H)-dione | R¹—P(O)Cl₂ | 1,3-Dichloro-6-nitroisoquinoline |

The synthesis of specifically substituted nitroisoquinolines often requires tailored approaches. For instance, 6-methyl-5-nitroisoquinoline is commonly prepared by the direct nitration of 6-methylisoquinoline using a mixture of concentrated sulfuric acid and nitric acid. Careful temperature control is crucial to ensure the selective introduction of the nitro group at the 5-position and to prevent over-nitration.

The synthesis of 6-methoxy-5-nitroisoquinoline can also be achieved through nitration of the corresponding 6-methoxyisoquinoline. The Skraup reaction is a classical method for synthesizing the quinoline (B57606) and isoquinoline core, which can then be further functionalized. orgsyn.orggoogle.com

Reductive cyclization is a powerful strategy in the synthesis of heterocyclic compounds, including isoquinoline derivatives. This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization reaction to form the heterocyclic ring. While specific examples for the direct synthesis of this compound via this method are less common in the provided search results, the principle is widely applied in heterocyclic synthesis. For instance, the synthesis of pyrrolo[3,4-c]quinoline N-oxides involves a reductive cyclization step. researchgate.net In the context of this compound synthesis, a precursor containing a nitro group and a suitably positioned functional group that can cyclize upon reduction of the nitro group would be required.

Chemical Reactivity and Transformation of 6 Nitroisoquinoline

Reduction Reactions of the Nitro Group

The nitro group of 6-nitroisoquinoline can be readily reduced to an amino group, providing a key intermediate, 6-aminoisoquinoline (B57696), for the synthesis of various functionalized isoquinoline (B145761) derivatives.

Catalytic hydrogenation is a widely employed method for the reduction of this compound to 6-aminoisoquinoline. This transformation is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. google.com The reaction conditions, including temperature, pressure, and the choice of solvent, can be optimized to achieve high yields and purity of the desired product. For instance, the conversion of 1,3-dichloro-6-nitroisoquinoline (B11870432) to 6-aminoisoquinoline has been successfully achieved through catalytic hydrogenation. google.com The process involves the initial reduction of the nitro group, which can be accomplished in tetrahydrofuran (B95107) with Pd/C at elevated temperature and pressure. google.com Subsequent complete hydrogenation of the carbon-chlorine bonds can be facilitated by the addition of a second solvent like methanol (B129727) and a base such as potassium carbonate. google.com

| Catalyst | Solvent(s) | Temperature | Pressure | Yield | Reference |

| Palladium on Carbon (Pd/C) | Tetrahydrofuran, Methanol | ≥45°C | ≥0.6 MPa | Up to 99% | google.com |

| Raney Nickel | Methanol | 55°C | 2 MPa | 85% | google.com |

This table presents data for the reduction of nitroisoquinolines to aminoisoquinolines under different catalytic hydrogenation conditions.

It has been noted that the choice of solvent and catalyst loading are critical parameters for optimizing the hydrogenation of this compound derivatives to achieve high purity levels of 6-aminoisoquinoline.

Selective reduction of the nitro group to a nitroso group is a more delicate transformation. Under specific reaction conditions, it is possible to partially reduce the nitro group, yielding 6-nitrosoisoquinoline derivatives. mdpi.com For instance, in the SNH (nucleophilic substitution of hydrogen) amidation of 5-nitroisoquinoline (B18046), the formation of 5-nitrosoisoquinoline-6-amine has been observed under anhydrous conditions when using urea (B33335) and its monosubstituted derivatives as the aminating agents. mdpi.comnih.gov This suggests that the reaction environment plays a crucial role in directing the reduction pathway. The proposed mechanism involves the elimination of an isocyanic acid molecule from an unstable intermediate. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group at the C-6 position makes the isoquinoline ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group or, in some cases, a hydrogen atom (in oxidative nucleophilic substitution of hydrogen, SNH). wikipedia.orgmasterorganicchemistry.com

A variety of nucleophiles can be employed in SNAr reactions with nitroisoquinolines. These include amines, alkoxides, and carbanions. d-nb.infonih.gov The reaction of 5-nitroisoquinoline with amide anions, for example, has been shown to yield both nitro and nitroso derivatives of amides and ureas. nih.gov The use of aqueous media with a polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC) has been demonstrated to facilitate SNAr reactions between various nucleophiles and electrophiles under mild conditions. d-nb.info

The position of the nitro group significantly influences the regioselectivity of SNAr reactions. In 5-nitroisoquinoline, nucleophilic attack preferentially occurs at the C-6 and C-8 positions. The specific outcome can be dependent on the reaction conditions. For example, in SNH amidation, the use of hydrated amide anions in aqueous conditions can favor the formation of nitro derivatives at the 8-position due to steric hindrance at the 6-position. Computational studies, such as Frontier Molecular Orbital (FMO) calculations, have been used to predict and confirm the experimentally observed regioselectivity in the amination of nitroquinolines. researchgate.netacs.org

Both steric and electronic factors play a critical role in determining the reactivity and regioselectivity of SNAr reactions on the nitroisoquinoline scaffold. researchgate.netscispace.com The electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack. masterorganicchemistry.com The position of this group dictates which carbons are most electron-deficient and therefore most susceptible to attack. wuxiapptec.com

Steric hindrance can also influence the site of nucleophilic attack. For instance, bulky substituents near a potential reaction site can impede the approach of a nucleophile, directing it to a less hindered position. researchgate.net In the case of 6-methyl-5-nitroisoquinoline, the methyl group at the 6-position introduces steric bulk, which can limit nucleophilic attack at that position and favor substitution at the 8-position. The interplay of these electronic and steric effects allows for a degree of control over the functionalization of the isoquinoline ring system.

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to the formation of various derivatives, with the reaction's outcome influenced by the specific oxidizing agent and reaction conditions employed. A notable transformation is the formation of N-oxides. For instance, the oxidation of this compound can yield this compound N-oxide. This reaction is analogous to the oxidation of quinoline (B57606) with peracids or hydrogen peroxide, which results in quinoline-N-oxide. arsdcollege.ac.in

The presence of the nitro group on the isoquinoline ring significantly directs the regioselectivity of certain reactions. In oxidative SNH (nucleophilic substitution of hydrogen) alkylamination reactions of 6-nitroquinoline (B147349) N-oxide, the substitution pattern is governed by the nitro group. researchgate.net For example, the reaction of 6-nitroquinoline N-oxide with various primary or secondary amines in the presence of potassium ferricyanide (B76249) in an aqueous dioxane medium affords the corresponding 2-alkylaminoquinoline derivatives. researchgate.net

Furthermore, direct SNH amidation of 6-nitroquinoline N-oxide in anhydrous DMSO has been shown to produce N-oxides of 2-aroylaminonitroquinolines. researchgate.net These reactions highlight the utility of oxidation in creating functionalized isoquinoline and quinoline scaffolds.

| Reactant | Oxidizing Agent/Reagents | Product(s) | Reference |

|---|---|---|---|

| This compound | Not specified | This compound N-oxide | |

| 6-Nitroquinoline N-oxide | Primary or secondary amines, K3[Fe(CN)6], aqueous dioxane | 2-Alkylaminoquinoline derivatives | researchgate.net |

| 6-Nitroquinoline N-oxide | Amides, anhydrous DMSO | N-oxides of 2-aroylaminonitroquinolines | researchgate.net |

Complex Formation with Metal Ions (e.g., Zinc(II) Halides)

Research has demonstrated that 5-nitroisoquinoline, a structural isomer of this compound, forms complexes with zinc(II) halides. researchgate.netnih.gov In these complexes, the 5-nitroisoquinoline ligand coordinates to the Zn(II) ion through both its ring nitrogen atom and the nitro group. researchgate.net This bidentate coordination is a significant finding, providing insight into the electronic properties and potential applications of such complexes.

While direct studies on the complex formation of this compound with zinc(II) halides were not found in the provided search results, the behavior of its isomer, 5-nitroisoquinoline, suggests a strong potential for similar interactions. The coordination of nitro-substituted heteroaromatic N-oxides, such as 4-nitroquinoline-N-oxide, with ZnCl₂ has also been studied, revealing that complexation enhances the electron-accepting properties of the ligand. mdpi.com This principle likely extends to this compound, where the nitrogen atom of the isoquinoline ring and the oxygen atoms of the nitro group can act as coordination sites for metal ions. The study of such metal complexes is crucial as they have applications in catalysis and materials science. researchgate.netorientjchem.org

| Ligand | Metal Ion/Salt | Coordination Sites | Reference |

|---|---|---|---|

| 5-Nitroisoquinoline | Zinc(II) halides | Ring nitrogen and nitro group | researchgate.netnih.gov |

| 4-Nitroquinoline-N-oxide | ZnCl₂ | N-oxide oxygen | mdpi.com |

Reactions Leading to Polycyclic Structures and Advanced Scaffolds

The chemical reactivity of this compound and its derivatives can be harnessed to construct more complex polycyclic structures and advanced molecular scaffolds. For instance, SNH arylamination of 6-nitroquinoline has led to the isolation of the first representatives of polycyclic structures based on pyrido[3,2-a]phenazine 7-oxide. researchgate.netresearchgate.netresearchgate.net This transformation underscores the potential of nucleophilic aromatic substitution of hydrogen in building intricate heterocyclic systems.

Furthermore, oxidative annulation reactions represent another powerful strategy for creating polycyclic frameworks. For example, the Rh(II)/TBHP-mediated oxidative annulation of N-substituted tetrahydroisoquinoline with nitroalkenes yields nitro-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. chim.itresearchgate.net Although this example does not start directly with this compound, it demonstrates a relevant synthetic pathway where a nitro-substituted polycyclic system is formed from an isoquinoline precursor. Such advanced scaffolding techniques are pivotal in tissue engineering and regenerative medicine for creating functional tissue substitutes. numberanalytics.com The construction of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments is an active area of research, with methods like palladium-catalyzed [3+3] annulation being developed for this purpose. rsc.org

| Starting Material | Reaction Type | Resulting Polycyclic Scaffold | Reference |

|---|---|---|---|

| 6-Nitroquinoline | SNH Arylamination | Pyrido[3,2-a]phenazine 7-oxide derivatives | researchgate.netresearchgate.netresearchgate.net |

| N-substituted tetrahydroisoquinoline and nitroalkenes | Oxidative Annulation | Nitro-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | chim.itresearchgate.net |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of organic molecules. For 6-nitroisoquinoline, ¹H and ¹³C NMR provide critical data for confirming the substitution pattern.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide precise information about the chemical environment of each atom, allowing for the confirmation of the nitro group's position at the C-6 carbon.

In a reported synthesis, the ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each of the six protons on the isoquinoline (B145761) ring system. doi.org The proton at the C-1 position (H-1) appears as a singlet at 9.43 ppm, indicating its unique position adjacent to the ring nitrogen. doi.org The presence of the electron-withdrawing nitro group influences the chemical shifts of the protons on the benzene (B151609) portion of the isoquinoline ring. Specifically, the H-5 and H-7 protons are significantly affected. The proton H-5 appears as a singlet at 8.78 ppm, while the H-7 proton is observed as a doublet of doublets at 8.37 ppm. doi.org The signal for H-8 appears as a doublet at 8.17 ppm. doi.org

The ¹³C NMR spectrum further corroborates the structure, with nine distinct signals corresponding to the nine carbon atoms of the isoquinoline skeleton. doi.org The carbon atom to which the nitro group is attached (C-6) is identified at 148.4 ppm. doi.org The chemical shifts of other carbons, such as C-1 (152.7 ppm), C-3 (145.1 ppm), and C-5 (129.8 ppm), are consistent with the proposed structure. doi.org

Interactive Table 1: ¹H NMR Data for this compound in CDCl₃ doi.org

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-1 | 9.43 | s (singlet) | - |

| H-3 | 7.87 | d (doublet) | 5.6 |

| H-4 | 8.73 | d (doublet) | 5.6 |

| H-5 | 8.78 | s (singlet) | - |

| H-7 | 8.37 | dd (doublet of doublets) | 8.8, 2.0 |

Interactive Table 2: ¹³C NMR Data for this compound in CDCl₃ doi.org

| Carbon | Chemical Shift (δ) [ppm] |

|---|---|

| C-1 | 152.7 |

| C-3 | 145.1 |

| C-4 | 120.9 |

| C-4a | 134.9 |

| C-5 | 129.8 |

| C-6 | 148.4 |

| C-7 | 123.1 |

| C-8 | 130.0 |

While one-dimensional NMR provides essential data, two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning these signals. A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, it would show correlations between H-3 and H-4 on the pyridine (B92270) ring, and between H-7 and H-8 on the benzene ring, confirming their connectivity.

The HMBC experiment maps long-range (2- and 3-bond) couplings between protons and carbons. This is particularly useful for confirming the regiochemistry. For instance, correlations between H-5 and carbons C-4, C-6, and C-8a, and between H-7 and carbons C-5, C-8a, and C-6 would definitively establish the substitution pattern and confirm the position of the quaternary carbon C-6 attached to the nitro group.

Computational chemistry provides a powerful tool for validating experimental NMR data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating theoretical NMR chemical shifts. google.com This method, often employed within a Density Functional Theory (DFT) framework, can predict the ¹H and ¹³C chemical shifts for a proposed structure.

In practice, the geometry of the this compound molecule is first optimized, and then the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These theoretical values are then compared against the experimental shifts. google.com A strong correlation between the calculated and observed values provides high confidence in the structural assignment. Such calculations are particularly useful for distinguishing between isomers, where subtle differences in chemical shifts can be computationally verified. The use of GIAO-NMR has been noted as a valuable tool for the identification of related isoquinoline derivatives. google.comgoogleapis.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule. These methods are complementary and offer a detailed "fingerprint" of the molecular structure.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the nitro (NO₂) group and the aromatic isoquinoline framework. The most prominent bands for the nitro group are its symmetric and asymmetric stretching vibrations. For nitroaromatic compounds, the asymmetric (ν_as) NO₂ stretching typically appears in the range of 1500-1570 cm⁻¹, while the symmetric (ν_s) NO₂ stretching is found between 1300-1370 cm⁻¹. Other key vibrations include C-H stretching modes of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1650 cm⁻¹ region), and various in-plane and out-of-plane C-H bending modes that characterize the substitution pattern. A detailed study on the related compound 5-nitroisoquinoline (B18046) confirmed these characteristic vibrational modes through both IR and Raman spectroscopy. researchgate.netnih.gov

To achieve a precise assignment of the numerous vibrational modes of a complex molecule like this compound, researchers often compare the experimental IR and Raman spectra with theoretically simulated spectra. This approach utilizes quantum chemical calculations, typically with DFT methods like B3LYP, to compute the harmonic vibrational frequencies and intensities. researchgate.netmdpi.com

In such studies, the calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. mdpi.com The assignments of individual bands are then made based on the Potential Energy Distribution (PED) calculated for each mode. A strong agreement between the experimental and scaled theoretical spectra serves as a powerful confirmation of the molecule's structure. researchgate.net This combined experimental and theoretical approach has been successfully applied to the detailed vibrational analysis of the closely related 5-nitroisoquinoline, providing a robust methodology for the structural characterization of nitroisoquinoline isomers. researchgate.netnih.goveurjchem.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula of this compound. The compound's chemical formula is C₉H₆N₂O₂. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), can measure the mass of the molecular ion with exceptional precision, often to within a few parts per million (ppm). spectroscopyonline.comutmb.edu This accuracy allows for the unambiguous determination of the elemental composition.

The expected (theoretical) monoisotopic mass of this compound can be calculated from the masses of its constituent isotopes. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, the molecular formula is validated. sisweb.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₂ |

| Theoretical Monoisotopic Mass (Da) | 174.04293 |

| Observed Mass [M+H]⁺ (Da) | Typically within ± 0.005 Da of the theoretical value |

| Mass Error (ppm) | Typically < 5 ppm |

Note: Specific experimental observed mass values are dependent on the particular analysis and instrumentation. The calculated monoisotopic mass is 174.042927438 Da. nih.gov

During the synthesis of nitro-aromatic compounds, various by-products can be formed. rsc.org Mass spectrometry is a crucial technique for identifying and characterizing these impurities, even at trace levels. For instance, in reactions involving nitration, over-nitration products or isomers may arise. rsc.org

In studies on the related compound 5-nitroisoquinoline, HRMS has been effectively used to identify products from amidation reactions. mdpi.com For example, the reaction of 5-nitroisoquinoline with p-methylbenzamide can yield both the expected 8-substituted product and a 6-substituted nitroso derivative, which are separable and identifiable by their distinct molecular masses detected via HRMS. researchgate.net This demonstrates the power of MS in elucidating complex reaction mixtures and confirming the structure of unexpected side products. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. ncku.edu.tw

The UV-Vis spectrum of this compound is dictated by its electronic structure, specifically the isoquinoline ring system conjugated with the nitro group chromophore. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). lkouniv.ac.in

The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. lkouniv.ac.in

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of electrons within the aromatic π-system. For conjugated systems, these bands often appear in the 200–400 nm range. azooptics.com

n→π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These often appear at longer wavelengths (300-400 nm) than the primary π→π* bands. azooptics.com

In a study of a co-crystal containing 6-nitroquinoline (B147349), a related structure, an absorption peak was observed at 333 nm, attributed to a π→π* transition. researchgate.net The specific λmax values for this compound would be influenced by the precise arrangement of the nitro group on the isoquinoline scaffold.

| Electronic Transition | Typical Wavelength (λ) Region | Relative Intensity |

|---|---|---|

| π → π | ~200-350 nm | High |

| n → π | ~300-400 nm | Low |

Computational chemistry provides powerful tools for predicting and interpreting UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths that define a compound's absorption spectrum. faccts.dechemrxiv.org

The process involves first optimizing the ground-state geometry of the molecule using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netmdpi.com Subsequently, a TD-DFT calculation is performed on this optimized geometry to compute the vertical transition energies to various excited states. researchgate.net The results can be used to generate a theoretical spectrum that can be compared with experimental data, aiding in the assignment of specific absorption bands to particular electronic transitions. nih.gov These calculations provide a theoretical basis for understanding how the position of the nitro group influences the electronic properties and absorption characteristics of the isoquinoline core. researchgate.net

X-ray Crystallography and Diffraction Analysis

While MS and UV-Vis spectroscopy provide data on mass and electronic structure, X-ray crystallography offers the most definitive and unambiguous method for determining the precise three-dimensional structure of a molecule in its solid state. This technique provides exact bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Crystal Structures

While specific crystallographic data for this compound is not extensively detailed in the available literature, the structures of related compounds, such as derivatives of 5-nitroisoquinoline and various nitroquinolines, have been successfully confirmed using X-ray crystallography. researchgate.netresearchgate.net For a co-crystal of the related compound 6-nitroquinoline with fumaric acid, single-crystal X-ray diffraction (SCXRD) analysis revealed a monoclinic crystal system with a P21/n centrosymmetric space group. researchgate.netresearchgate.net Such analyses are crucial for understanding the fundamental structural framework of these nitro-substituted heterocyclic compounds.

Analysis of Supramolecular Assembly and Hydrogen Bonding

The organization of molecules in the crystalline state, known as supramolecular assembly, is governed by non-covalent intermolecular interactions. irb.hr In the case of this compound, the presence of the electron-withdrawing nitro group and the aromatic rings dictates the nature of these interactions. The primary forces expected to influence its crystal packing are hydrogen bonds and π-π stacking interactions.

Although a specific analysis for this compound is not available, studies on closely related structures provide significant insight. For instance, in co-crystals of 6-nitroquinoline, intermolecular hydrogen bonds of the C–H···O type are observed to play a crucial role in stabilizing the crystal structure. researchgate.net These interactions form between the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group.

Photoluminescence Studies

Photoluminescence spectroscopy investigates the light-emitting properties of a compound after it absorbs photons. Studies on related nitroisoquinoline isomers, particularly those designed as donor-π-acceptor (D-π-A) systems, offer valuable information on their photophysical behavior. unimi.it

In these systems, the isoquinoline ring acts as the π-conjugated bridge, while the nitro group functions as the electron-acceptor. Research on 7-nitroisoquinoline (B179579) derivatives, where an electron-donating group is attached at another position, has shown that these molecules can exhibit significant fluorescence. unimi.it The photophysical properties, including the absolute photoluminescence quantum yield (QY), are highly dependent on the solvent's polarity. unimi.it

For example, a derivative, 3-(4-Methoxyphenyl)-7-nitroisoquinoline, was studied in various solvents. unimi.itrsc.org The results from these studies on related isomers demonstrate the potential for tuning the photoluminescent properties of the nitroisoquinoline scaffold.

Table 1: Absolute Quantum Yields of 3-(4-Methoxyphenyl)-7-nitroisoquinoline in Different Solvents

| Solvent | Absolute Quantum Yield (%) |

|---|---|

| Toluene | 73.6 |

| DMSO | 84.6 |

| Ethanol | 3.6 |

Data sourced from studies on a related 7-nitroisoquinoline derivative. unimi.itrsc.org

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the properties of 6-nitroisoquinoline. austinpublishinggroup.com DFT calculations, particularly using the B3LYP functional combined with various basis sets, have been instrumental in understanding its geometry, vibrational modes, and electronic characteristics. researchgate.netnih.govripublication.com

Optimized Geometries and Vibrational Frequencies

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. aps.orgstackexchange.com For this compound, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been used to predict its equilibrium geometrical parameters. nih.gov These calculations provide detailed information on bond lengths and bond angles within the molecule.

Vibrational frequency analysis, often performed after geometry optimization, helps in the interpretation of experimental infrared (IR) and Raman spectra. faccts.deajol.info Theoretical vibrational frequencies for this compound have been calculated and are generally in good agreement with experimental data, although scaling factors are sometimes applied to improve the correlation. researchgate.netnist.gov This agreement between theoretical and experimental vibrational data helps confirm the optimized molecular structure and aids in the assignment of specific vibrational modes to the observed spectral bands. ajol.info

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT provides a framework to analyze several key electronic descriptors for this compound.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. scirp.org The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests that the molecule is more reactive. irjweb.com For nitroaromatic compounds, the HOMO and LUMO orbitals are often located around the aromatic rings. physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy gap for this compound and related compounds has been calculated using DFT methods, providing insights into their electronic transitions and reactivity. researchgate.netscirp.org

Natural Bond Orbital (NBO) Charges: NBO analysis provides a method to study charge distribution and delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de For this compound, NBO calculations have been used to determine the partial charges on each atom, offering a quantitative picture of the electron distribution and the polarity of different bonds within the molecule. nih.govscialert.net

Global Reactivity Descriptors: A set of global reactivity descriptors, derived from the HOMO and LUMO energies, provides a quantitative measure of the molecule's reactivity. mdpi.com These include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. ijarset.comd-nb.info

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system. d-nb.inforesearchgate.net

Chemical Hardness (η) and Softness (S): Chemical hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates how reactive a molecule is. ijarset.comd-nb.inforesearchgate.net A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ijarset.comresearchgate.net

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and are valuable for comparing the reactivity of different molecules. irjweb.comijarset.com

| Parameter | Description |

|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. aps.orgstackexchange.com |

| Vibrational Frequencies | Correlate with IR and Raman spectra. faccts.deajol.info |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. scirp.org |

| NBO Charges | Describes atomic charges and electron delocalization. nih.govscialert.net |

| Electronegativity (χ) | The ability to attract electrons. ijarset.comd-nb.info |

| Chemical Potential (μ) | The escaping tendency of electrons. d-nb.inforesearchgate.net |

| Chemical Hardness (η) and Softness (S) | Resistance to electron cloud deformation and a measure of reactivity. ijarset.comd-nb.inforesearchgate.net |

| Electrophilicity Index (ω) | The capacity to accept electrons. ijarset.comresearchgate.net |

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules like this compound. researchgate.netnih.govripublication.com These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra. sapub.orgscielo.org.za

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed experimentally. sapub.org

Solvation Analysis using Continuum Models (e.g., Polarizable Continuum Model, PCM)

To account for the influence of a solvent on the properties of this compound, computational chemists often employ solvation models. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orggaussian.com This approach allows for the calculation of molecular properties in solution, which is often more relevant to experimental conditions. researchgate.net The Conductor-like Polarizable Continuum Model (CPCM), a variant of PCM, is also frequently used for these analyses. inorgchemres.org These models are crucial for accurately predicting how the solvent environment affects the geometry, electronic structure, and reactivity of the solute molecule. researchgate.net

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to explore the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.comescholarship.org For reactions involving this compound, such as nucleophilic substitution, DFT calculations can be used to map the potential energy surface. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. dtic.milscielo.br By determining the activation energies, which are the energy barriers that must be overcome for a reaction to occur, researchers can gain insights into the kinetics and feasibility of different reaction pathways. scielo.br For instance, computational studies have been used to investigate the nitration of isoquinoline (B145761), shedding light on the optimal structures and binding energies of reaction intermediates. dtic.mil

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein or nucleic acid (receptor). nih.govopenaccessjournals.comopenaccessjournals.com This method is fundamental in drug discovery for identifying potential molecular targets and understanding the interactions at the atomic level. nih.gov The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. nih.gov By analyzing the docked poses, researchers can identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing insights into the potential biological activity of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org These models are instrumental in predicting the activity of novel chemical entities, thereby guiding the synthesis of compounds with enhanced potency and selectivity. ajrconline.org In the context of this compound and its derivatives, QSAR studies aim to elucidate how variations in their structural and physicochemical properties influence their biological effects.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general form of a QSAR model can be expressed as:

Activity = f (Physicochemical Descriptors) + error

These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For a hypothetical series of this compound derivatives, a QSAR study would involve systematically modifying the core structure and correlating these changes with a measured biological response, such as enzyme inhibition (IC50) or cellular potency.

Detailed Research Findings

While specific QSAR models exclusively developed for a series of this compound analogs are not extensively documented in publicly available literature, the principles can be illustrated through findings from related structures like quinolines and other isoquinoline derivatives. nih.govnih.govnih.gov

For instance, in studies on quinolinone-based compounds as anti-tuberculosis agents, it was found that electronic properties of substituents play a crucial role. Electron-withdrawing groups, such as chloro and bromo, at certain positions increased biological activity, whereas electron-donating groups like methyl decreased it. nih.gov This suggests that for this compound, the potent electron-withdrawing nature of the nitro group at the C-6 position is a critical determinant of its activity profile. Any QSAR model for its derivatives would heavily feature electronic descriptors like Hammett constants (σ) or calculated electrostatic potential.

In a structure-activity relationship study of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the nitrogen atom within the isoquinoline ring was found to be essential for compound uptake and whole-cell activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of descriptors related to hydrogen bonding capacity and atomic charges in a QSAR model.

Furthermore, 3D-QSAR studies on pyrimido-isoquinolin-quinones revealed the significance of steric and electrostatic fields. The best models indicated that both the shape and the electronic environment of the molecules were key to their antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov For this compound, this implies that the size and position of any additional substituents, along with the electrostatic influence of the nitro group, would be critical variables in a predictive QSAR model.

A hypothetical QSAR study on a series of this compound derivatives might explore substitutions at various other positions on the isoquinoline ring. The collected data would then be used to generate a model.

Illustrative QSAR Data Table

To demonstrate the practical application of QSAR, the following interactive table presents hypothetical data for a series of this compound derivatives tested against a specific biological target. The descriptors included are hypothetical but representative of those used in real QSAR studies:

LogP: A measure of hydrophobicity.

Electronic Parameter (σ): Hammett constant for a substituent 'R', indicating its electron-donating or -withdrawing nature.

Steric Parameter (Es): Taft's steric parameter, quantifying the size of the substituent 'R'.

Biological Activity (pIC50): The negative logarithm of the half-maximal inhibitory concentration.

| Compound | Substituent (R) | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (pIC50) |

|---|---|---|---|---|---|

| 1 (Parent) | -H | 2.10 | 0.00 | 0.00 | 5.5 |

| 2 | 4-Cl | 2.80 | 0.23 | -0.97 | 6.2 |

| 3 | 4-CH3 | 2.60 | -0.17 | -1.24 | 5.8 |

| 4 | 4-OCH3 | 2.05 | -0.27 | -0.55 | 5.3 |

| 5 | 4-NO2 | 2.00 | 0.78 | -2.52 | 6.8 |

From this hypothetical data, a QSAR equation could be derived using multiple linear regression, such as:

pIC50 = 0.5 * LogP + 1.2 * σ - 0.2 * Es + 5.1

This equation would suggest that hydrophobicity and strong electron-withdrawing character in the 'R' substituent enhance biological activity, while increased steric bulk is slightly detrimental. Such a model, once validated, could predict the pIC50 of unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Biological Activities and Pharmaceutical Applications of 6 Nitroisoquinoline Derivatives

Antimalarial Activity

Efficacy against Drug-Resistant Parasite Strains (e.g., Plasmodium falciparum)

The emergence and spread of drug-resistant strains of parasites, particularly Plasmodium falciparum, the primary causative agent of severe malaria, represent a significant global health challenge. This has spurred research into novel chemotypes that can overcome existing resistance mechanisms. While extensive research has been conducted on the 5-nitroisoquinoline (B18046) isomer, these findings provide valuable insights into the potential of the 6-nitroisoquinoline scaffold.

Studies on 5-nitroisoquinoline derivatives have demonstrated notable efficacy against chloroquine-resistant strains of P. falciparum. researchgate.net For instance, novel aldimine and hydrazone derivatives synthesized from 1-formyl-5-nitroisoquinoline were found to be active against the chloroquine-resistant ACC Niger strain of P. falciparum. researchgate.netmolaid.com Similarly, other research has highlighted the potent effects of sulfonamide-based pyrimidine (B1678525) derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. rsc.org The development of hybrid molecules, such as those combining 4-aminoquinoline (B48711) with pyrano[2,3-c]pyrazole, has also yielded compounds with significant activity against both sensitive and resistant P. falciparum strains. mdpi.com These findings underscore the potential of the nitroisoquinoline core in developing new antimalarial agents effective against multi-drug resistant parasites. nih.gov

Proposed Mechanisms of Action (e.g., Heme Polymerization Inhibition)

The primary mechanism of action for many quinoline-based antimalarial drugs involves the disruption of heme detoxification within the parasite. nih.gov During its life cycle in human erythrocytes, the malaria parasite digests hemoglobin, releasing large quantities of toxic-free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov Inhibition of this heme polymerization process leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite. nih.govmdpi.com

Research on 5-nitroisoquinoline derivatives suggests that their antimalarial activity is linked to the inhibition of this crucial heme polymerization pathway. The nitro group is thought to play a vital role in the compound's interaction with biological macromolecules, potentially forming reactive intermediates that disrupt key parasitic processes. The ability of these compounds to interfere with heme detoxification makes them promising candidates for antimalarial drug development. researchgate.net

Mutagenicity and Chromosome-Damaging Activities Assessment

A critical aspect of drug development is the evaluation of a compound's potential to cause genetic damage. While nitro-aromatic compounds can possess valuable therapeutic properties, they are also known to sometimes trigger mutagenic or carcinogenic effects through DNA damage. fabad.org.tr Therefore, assessing the mutagenicity and genotoxicity of new chemical entities is essential.

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. concawe.euwikipedia.orgbibliotekanauki.pl Studies on a series of 22 potential antimalarial drugs based on the 5-nitroisoquinoline scaffold evaluated their mutagenic and chromosome-damaging activities. dntb.gov.ua Using the Salmonella mutagenicity test (Ames test) and the cytokinesis-blocked micronucleus assay on human lymphocytes, it was found that all tested 5-nitroisoquinoline compounds were mutagenic in the TA100 strain of S. typhimurium. dntb.gov.ua The results implicated the reduction of the nitro group as a key step in this activity. dntb.gov.ua Genotoxicity, a broader term for adverse effects on genetic material, can also be assessed through various assays, including those that measure DNA fragmentation in hepatocytes. researchgate.net Such comprehensive testing is crucial to ensure the safety profile of any new derivative being developed for therapeutic use. service.gov.uk

Antimicrobial Efficacy

In addition to their antiparasitic properties, isoquinoline (B145761) derivatives have been investigated for their potential to combat bacterial infections, including those caused by multidrug-resistant pathogens.

Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis)

The search for new antibiotics is a global priority due to rising antimicrobial resistance. Various synthetic derivatives based on different core structures have shown promise. For example, some synthetic analogs of marine natural products have exhibited broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 6.2 µM against uropathogenic Escherichia coli and 12.5 µM against Methicillin-resistant Staphylococcus aureus (MRSA). Other studies on quinazolinone derivatives have also reported significant activity against Staphylococcus albus and Streptococcus pyogenes. dovepress.com

Specifically for Mycobacterium tuberculosis, the causative agent of tuberculosis, novel compounds are urgently needed. Research into tetrahydroisoquinoline-triazole compounds identified molecules that could eliminate M. tuberculosis H37Rv at an MIC of 6 µg/mL. nih.gov Other studies on different scaffolds, such as thiazolidin-4-one derivatives, have also yielded compounds with potent activity against drug-sensitive, multi-drug resistant, and extensively drug-resistant strains of M. tuberculosis. nih.gov While direct data on this compound derivatives against these specific strains is emerging, the activity of related heterocyclic compounds suggests this is a promising area for investigation. mdpi.comturkjps.orgscielo.br

Evaluation of Derivatives for Antibacterial Properties

The systematic synthesis and evaluation of derivatives are crucial for establishing structure-activity relationships (SAR) and optimizing antibacterial potency. Studies often involve creating a series of related compounds and testing them against a panel of bacteria. For instance, the evaluation of a series of 5,7-diisoprenyloxyflavone derivatives revealed that while they were inactive against Gram-negative strains, several compounds displayed potent activity against Gram-positive strains, with some showing MIC values as low as 4.4 µM against S. aureus. scielo.br Similarly, the synthesis and testing of novel 4-piperazinylquinoline hybrid derivatives identified compounds with promising activity against S.aureus. mdpi.com Such studies provide a roadmap for designing more effective antibacterial agents based on the this compound scaffold.

Other Emerging Biological Applications (e.g., Kinase Inhibitors, Anti-inflammatory)

Beyond antimicrobial applications, the this compound scaffold, particularly through its reduced form, 6-aminoisoquinoline (B57696), serves as a cornerstone for developing inhibitors of key cellular enzymes and modulators of inflammatory pathways.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are major targets for drug discovery. The 6-aminoisoquinoline moiety, readily synthesized from this compound, is a key component in several kinase inhibitors. vulcanchem.com

Rho-associated protein kinase (ROCK) Inhibitors : 6-substituted isoquinolin-1-amine derivatives have been identified as potent inhibitors of ROCK, a kinase involved in cell migration, proliferation, and inflammation. researchgate.netresearchgate.net Optimization of these fragment-derived inhibitors has led to the development of compounds with good efficacy in animal models. researchgate.net Netarsudil, a ROCK inhibitor containing an aminoisoquinoline core, has been developed for the treatment of glaucoma. rhhz.netnih.gov

Protein Kinase C (PKC) Inhibitors : A fragment-merging strategy has been used to identify novel 4,6-disubstituted and 5,7-disubstituted isoquinolines as inhibitors of Protein Kinase C ζ (PKCζ). researchgate.netacs.org PKC inhibitors are of interest for treating various diseases, including rheumatoid arthritis. researchgate.netacs.org The 6-amino-8-chloroisoquinoline derivative, for example, has demonstrated inhibitory activity against PKC in the nanomolar range. vulcanchem.com

Anti-inflammatory

Chronic inflammation is a hallmark of many diseases. Research has shown that various isoquinoline derivatives possess anti-inflammatory properties. One study on substituted isoquinolin-1-ones and quinazolin-4-ones evaluated their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov Interestingly, in that particular series, the introduction of a nitro group onto the isoquinoline ring led to a significant loss of activity. nih.gov However, other derivatives, such as certain 6- and 7-aminoquinazolines, were potent inhibitors. nih.gov

Design Strategies for Reducing Nitro Group Toxicity in Drug Development

The therapeutic potential of nitroaromatic compounds is often counterbalanced by concerns over their toxicity. nih.gov The reduction of the nitro group, which can be essential for the bioactivity of some drugs, can also lead to the formation of toxic intermediates, such as nitroso and hydroxylamine (B1172632) species. scielo.brnih.gov These reactive metabolites can cause cellular damage and genotoxicity. researchgate.net Consequently, a key challenge in the development of nitro-based drugs is to separate the desired pharmacological effects from the unwanted toxicity.

Several design strategies have been developed to mitigate the toxicity associated with the nitro group:

Modulating Redox Properties : The toxicity and therapeutic action of nitroaromatics can both stem from the initial reduction of the nitro group by flavoenzymes. scielo.br A primary strategy involves fine-tuning the redox potential of the molecule. By modifying the electronic properties of the aromatic ring through the addition of other substituents, it is possible to design compounds that are selectively reduced by nitroreductase enzymes present in target pathogens (like bacteria or parasites) but not by those in human cells. scielo.brmdpi.com This approach aims to create a therapeutic window where the drug is activated only in the intended target organism.

Prodrug Approaches : Another strategy is to use the nitro group as part of a self-immolative linker in a prodrug system. In this design, the nitro group is not the active pharmacophore itself but acts as a trigger for drug release under specific conditions.

Enzyme-Activated Prodrugs : In strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), a non-toxic prodrug is administered and is converted into a cytotoxic agent specifically at the tumor site. mdpi.com This is achieved by an enzyme (often a nitroreductase) that is either targeted to the tumor by an antibody or expressed in cancer cells via gene therapy. The enzyme reduces the nitro group on the prodrug, initiating a cascade that releases the active cytotoxic drug. For example, 4-nitrobenzyloxycarbonyl derivatives have been used as prodrugs that, upon nitro reduction, release potent anticancer agents like actinomycin (B1170597) D. mdpi.com

Structural Modification to Prevent Reactive Metabolite Formation : The formation of toxic nitrenium ions is a major cause of genotoxicity. researchgate.net Chemical modifications can be made to the molecule to disfavor the formation of these ions. This can include:

Introducing steric hindrance around the nitro group to limit its access to metabolic enzymes.

Altering the metabolic pathway by adding other functional groups that can be metabolized preferentially, thus sparing the nitro group from reduction.

Designing molecules where the reduced intermediates (hydroxylamine) are stable and less likely to form DNA adducts. For instance, electron-donating substituents on the benzyl (B1604629) ring of 4-nitrobenzylcarbamates were found to accelerate the fragmentation of the desired hydroxylamine derivative, potentially leading to a more controlled release of the active drug. mdpi.com

Replacement with Bioisosteres : In cases where the nitro group's primary role is as an electron-withdrawing group and not as a bioreductive trigger, it can sometimes be replaced by a bioisostere. A bioisostere is a different functional group that has similar steric and electronic properties, which may retain the desired activity without the associated nitro-toxicity. Examples of potential bioisosteres for the nitro group include the cyano (-CN) group, sulfone (-SO2R) group, or N-oxide.

By employing these rational design strategies, medicinal chemists can harness the beneficial properties of the this compound scaffold while minimizing the risks, paving the way for the development of safer and more effective therapeutic agents.

Analytical Methodologies for 6 Nitroisoquinoline and Its Transformations

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components of a mixture. For 6-nitroisoquinoline analysis, both gas and liquid chromatography are employed, each offering distinct advantages.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com In the context of this compound, GC is particularly useful for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products over time. hidenanalytical.com When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass spectra for definitive identification of the compounds. thermofisher.comhidenanalytical.com

For complex reaction mixtures, multidimensional GC (GCxGC) can offer enhanced separation power. The selection of the GC column's stationary phase is critical and depends on the polarity of the analytes. thermofisher.com Temperature programming of the GC oven is a key parameter that is optimized to achieve the best separation of components within the shortest possible run time. turkjps.org

Table 1: Typical GC Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., DM-WAX) | Separation of analytes based on polarity and boiling point. turkjps.org |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the vaporized sample through the column. thermofisher.com |

| Injection Mode | Split/Splitless | Introduces a small, representative sample onto the column. |

| Oven Program | Temperature gradient (e.g., 70°C to 240°C) | Optimizes separation of compounds with different boiling points. turkjps.org |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification. thermofisher.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds, making it highly suitable for the analysis of this compound and many of its derivatives. measurlabs.com The use of a Diode Array Detector (DAD) provides an added dimension of data, as it acquires the UV-Vis spectrum of the eluting compounds. measurlabs.com This spectral information is invaluable for peak identification and purity assessment.

The separation in HPLC is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase packed in a column. phcog.com Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for compounds like this compound. phcog.comuan.edu.mx Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures. phcog.com

Key parameters for an HPLC-DAD method include the choice of column, mobile phase composition, flow rate, and detection wavelength. phcog.comuan.edu.mx The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govd-nb.info

Table 2: HPLC-DAD Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Correlation between concentration and detector response. | > 0.999 nih.gov |

| Accuracy (Recovery) | The closeness of the measured value to the true value. | 70-120% nih.gov |

| Precision (RSD) | The degree of agreement among individual test results. | < 20% nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Determined experimentally. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Determined experimentally. nih.gov |

Chemometric Approaches in Spectroscopic Data Analysis

Spectroscopic data, such as that obtained from HPLC-DAD, can be complex, especially when analyzing reaction mixtures or performing high-throughput screening. Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools to extract meaningful information from this data. readthedocs.iodiva-portal.orgresearchgate.net

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. julius.aicoolstatsblog.compsu.edu In the analysis of this compound transformations, PCA can be applied to a series of spectra (e.g., from HPLC-DAD) collected over the course of a reaction. chemrxiv.org

PCA transforms the original, often correlated variables into a new set of uncorrelated variables called principal components (PCs). psu.edugeostatisticslessons.com The first few PCs typically capture the most significant variations in the data, such as the changes in concentration of reactants and products. psu.edu By plotting the scores of the samples on the first few PCs, it is possible to visualize the trajectory of the reaction and identify different stages or clusters of samples with similar compositions. chemrxiv.org

Partial Least Squares (PLS) regression is a supervised method that is particularly useful for building predictive models when there are many, and often collinear, predictor variables, such as the absorbance values at different wavelengths in a series of spectra. xlstat.comcust.edu.twwikipedia.org PLS can be used to create a model that correlates the spectroscopic data (X-matrix) with a set of response variables (Y-matrix), such as the concentrations of this compound and its transformation products determined by a reference method. cust.edu.twwikipedia.org

Once a robust PLS model is developed and validated, it can be used to predict the concentrations of the components in new samples based solely on their spectroscopic data, providing a rapid and non-destructive analytical method. xlstat.com The quality of a PLS model is assessed using parameters like R² (the coefficient of determination) and Q² (the predictive ability of the model, determined through cross-validation). lumivero.com

Soft Independent Modelling of Class Analogy (SIMCA) is a supervised classification method used to build a model for a single class of samples and then determine if new, unknown samples belong to that class. wikipedia.orgresearchgate.net In the context of this compound, SIMCA could be used to define a "class" of pure this compound based on its spectroscopic signature.

A PCA model is built for the training set of the target class. ucl.ac.ukreadthedocs.io New samples are then compared to this model. readthedocs.io Two key distances are calculated: the orthogonal distance (residual distance) to the model and the score distance (Mahalanobis distance) within the model space. researchgate.netucl.ac.uk By setting statistical limits on these distances, SIMCA can classify a new sample as belonging or not belonging to the defined class, making it a useful tool for quality control and purity assessment. wikipedia.org

Cellular and Biochemical Assays for Biological Evaluation

The biological effects of this compound and its derivatives are assessed through a variety of cellular and biochemical assays. These analytical methods provide critical insights into the compound's mechanisms of action, particularly its influence on cell cycle progression, apoptosis, and protein-protein interactions.

Flow Cytometry for Cell Cycle and Apoptosis Studies

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. nih.gov It is instrumental in evaluating how compounds like this compound derivatives affect fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death). nih.govthermofisher.com

In a typical cell cycle analysis, cells treated with a test compound are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). nih.govthermofisher.com As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a normal (2N) DNA content, cells in the S phase are actively replicating their DNA (between 2N and 4N), and cells in the G2 or mitosis (M) phase have double the DNA content (4N). thermofisher.combangslabs.com Flow cytometry measures the fluorescence intensity of individual cells, generating a histogram that shows the distribution of the cell population across these phases. thermofisher.com By analyzing these histograms, researchers can determine the percentage of cells in the G0/G1, S, and G2/M phases and identify any cell cycle arrest caused by the compound. nih.govexpertcytometry.com

For instance, studies on derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione, which can be synthesized from this compound precursors, have utilized flow cytometry to investigate their effects. nih.govresearchgate.net In one such study, treatment of NCI-H929 multiple myeloma cells with a specific derivative, compound 10a, led to an arrest in the G0/G1 phase of the cell cycle. nih.govtandfonline.com

Apoptosis is another critical cellular process that can be analyzed by flow cytometry. nih.gov One common method involves the use of Annexin V, a protein that binds to phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane, but during early apoptosis, it flips to the outer leaflet. immunostep.combio-rad-antibodies.com By labeling cells with fluorescently tagged Annexin V and a viability dye like propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), which can only enter cells with compromised membranes, it is possible to distinguish between different cell populations:

Viable cells: Annexin V-negative and PI/7-AAD-negative. nih.govimmunostep.com

Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative. nih.govimmunostep.com

Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive. nih.govimmunostep.com

Research on a derivative of this compound, compound 10a, demonstrated a dose-dependent increase in apoptotic events in NCI-H929 cells. nih.gov The study showed a significant rise in both early and late apoptotic cell populations following treatment. nih.gov

Table 1: Effect of Compound 10a on NCI-H929 Cell Apoptosis

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Events (%) |

| Control | 0 | 3.4 | 2.6 | 6.0 |

| Compound 10a | 1 | 13.3 | 16.2 | 29.5 |

| Compound 10a | 5 | Not specified | 21.3 | 34.6 |

| Lenalidomide (B1683929) | 1 | Not specified | Not specified | 31.2 |

| Lenalidomide | 5 | Not specified | Not specified | 43.9 |

Data sourced from a study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

TR-FRET and Immunoblot Assays for Protein Interaction and Degradation

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and immunoblotting are two key biochemical techniques used for this purpose.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a robust assay for studying protein-protein or protein-ligand interactions in a high-throughput format. biorxiv.orgberthold.com The technique is based on the energy transfer between a donor fluorophore (typically a lanthanide chelate) and an acceptor fluorophore when they are in close proximity (typically less than 10 nm). biorxiv.orgnih.gov This proximity-dependent energy transfer allows for the quantification of binding events. berthold.com

In the context of this compound derivatives, TR-FRET has been used to assess their binding affinity to specific target proteins. tandfonline.com For example, a derivative of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione, referred to as compound 10a, was evaluated for its ability to bind to Cereblon (CRBN), a key protein in certain therapeutic pathways. nih.govresearchgate.net The assay measures the displacement of a known fluorescent ligand from the CRBN protein by the test compound. The results for compound 10a showed an IC₅₀ value of 4.83 µM, indicating its ability to bind to CRBN, albeit with a lower affinity than the reference compound lenalidomide (IC₅₀ = 1.69 µM). nih.gov

Table 2: CRBN Binding Affinity of Compound 10a

| Compound | IC₅₀ (µM) |

| Compound 10a | 4.83 |

| Lenalidomide | 1.69 |

Data from a TR-FRET assay measuring displacement of a fluorescent ligand from CRBN. nih.gov

Immunoblotting , also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. wikipedia.org The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. wikipedia.org This method is particularly useful for investigating whether a compound induces the degradation of a target protein. ptglab.comnih.gov

Protein degradation is a natural cellular process, often mediated by the ubiquitin-proteasome system, which removes damaged or unnecessary proteins. ptglab.com Some drugs function by inducing the degradation of specific target proteins. Immunoblotting can visualize this effect by showing a decrease in the intensity of the protein band corresponding to the target after treatment with the compound. thermofisher.com

For instance, the biological evaluation of the this compound derivative, compound 10a, included immunoblotting to determine its effect on the levels of Ikaros (IKZF1) and Aiolos (IKZF3) proteins, which are substrates of the CRL4-CRBN ubiquitin ligase complex. nih.govresearchgate.net The results of these immunoblot analyses confirmed that treatment with compound 10a led to the degradation of both IKZF1 and IKZF3 proteins in NCI-H929 cells. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings and Advancements